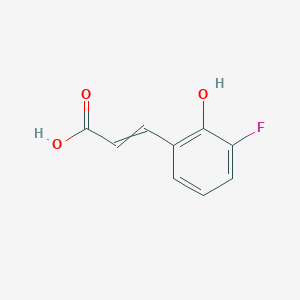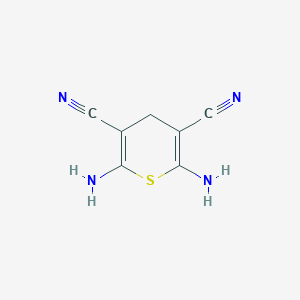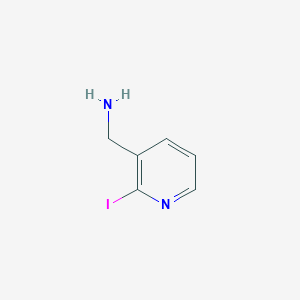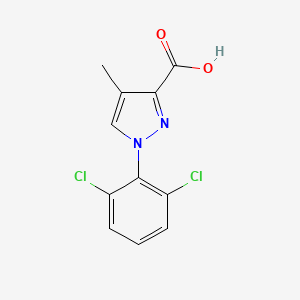![molecular formula C15H11FO3 B12447018 3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with a phenylpropanoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid in high purity.
Industrial Production Methods: Industrial production of (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenylpropanoic acids.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of anti-inflammatory and analgesic drugs. Its ability to interact with specific biological targets can be exploited for therapeutic purposes.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound shares a similar structural framework but with additional fluorine atoms, which can influence its reactivity and biological activity.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: Another compound with a similar phenylpropanoic acid backbone but with different substituents, leading to distinct properties and applications.
Uniqueness:
Fluorophenoxy Group: The presence of the fluorophenoxy group in (2E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C15H11FO3 |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11FO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18) |
Clé InChI |
BXEPYPAITBZKTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)

![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)

![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)
